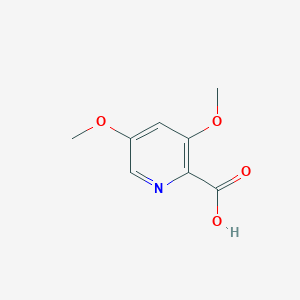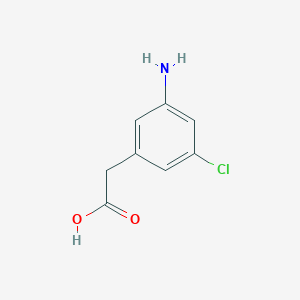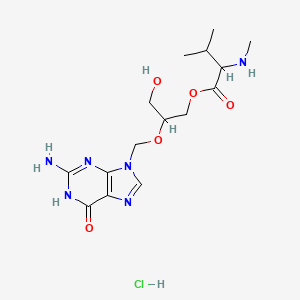
N-Methyl Valganciclovir Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Valganciclovir Hydrochloride is a derivative of Valganciclovir, an antiviral medication used primarily to treat cytomegalovirus (CMV) infections. This compound is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body. Valganciclovir is particularly effective in patients with compromised immune systems, such as those with acquired immunodeficiency syndrome (AIDS) or those who have undergone organ transplants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Valganciclovir Hydrochloride involves several steps, starting with the preparation of Valganciclovir. Valganciclovir is synthesized by esterification of ganciclovir with L-valine. The reaction typically involves the use of solvents like methanol and reagents such as ammonium acetate and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for quality control .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Valganciclovir Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include methanol, chloroform, and ammonium acetate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major product formed from these reactions is ganciclovir, which is the active antiviral agent. Other by-products may include various esters and salts depending on the specific reaction conditions .
Scientific Research Applications
N-Methyl Valganciclovir Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of antiviral compounds and their synthesis.
Biology: Helps in understanding the mechanisms of viral infections and their treatment.
Medicine: Used in the treatment of CMV infections, particularly in immunocompromised patients.
Industry: Employed in the production of antiviral medications
Mechanism of Action
N-Methyl Valganciclovir Hydrochloride is a prodrug that is rapidly converted to ganciclovir in the body by hepatic and intestinal esterases. Ganciclovir is then phosphorylated to a substrate that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis. This mechanism is highly selective for viral cells, making it an effective antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The active form of Valganciclovir, used to treat CMV infections.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: An antiviral medication used to treat herpes simplex virus infections
Uniqueness
N-Methyl Valganciclovir Hydrochloride is unique due to its high bioavailability and effectiveness in treating CMV infections. Unlike ganciclovir, which requires intravenous administration, this compound can be administered orally, making it more convenient for patients .
Properties
Molecular Formula |
C15H25ClN6O5 |
|---|---|
Molecular Weight |
404.85 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H |
InChI Key |
UOXYIRLWWGUICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
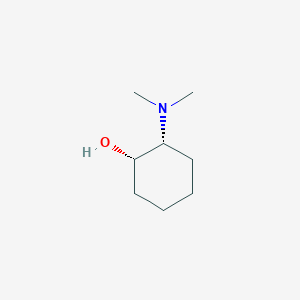
![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
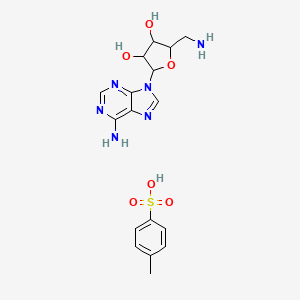
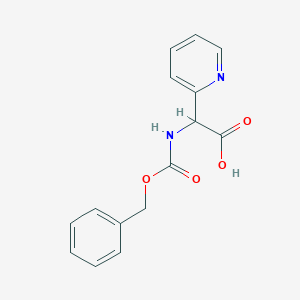
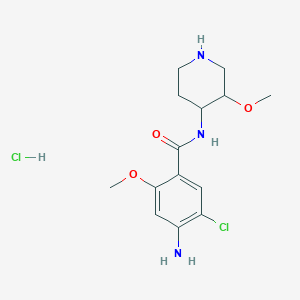
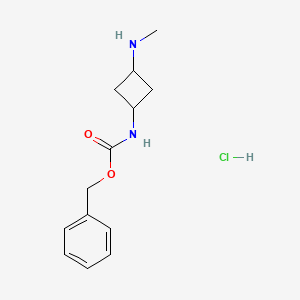
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
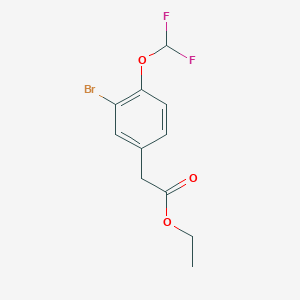
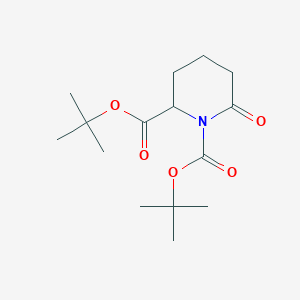
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
